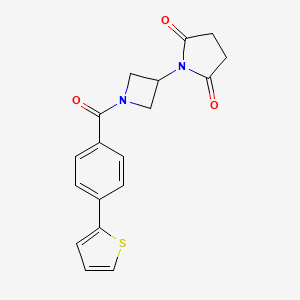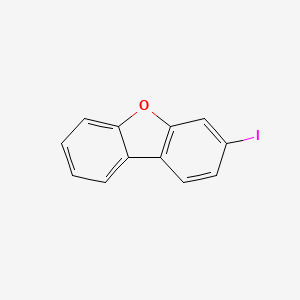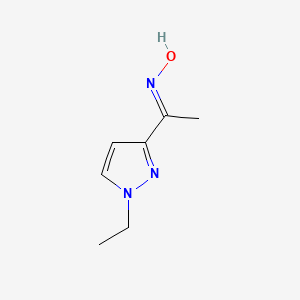![molecular formula C6H4N3NaO B2589607 5-Olatopirazolo[1,5-a]pirimidina de sodio CAS No. 1224944-43-7](/img/structure/B2589607.png)
5-Olatopirazolo[1,5-a]pirimidina de sodio
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Sodium pyrazolo[1,5-a]pyrimidin-5-olate has a wide range of scientific research applications, including:
Mecanismo De Acción
Target of Action
Sodium pyrazolo[1,5-a]pyrimidin-5-olate is a compound that has been identified as a strategic compound for optical applications . .
Mode of Action
It is known that the compound has tunable photophysical properties , which suggests that its interaction with its targets may involve changes in these properties.
Biochemical Pathways
The compound’s significant photophysical properties suggest that it may affect pathways related to light absorption and emission .
Result of Action
The compound’s significant photophysical properties suggest that it may have effects related to light absorption and emission .
Action Environment
The compound’s significant photophysical properties suggest that factors such as light intensity and wavelength may influence its action .
Análisis Bioquímico
Biochemical Properties
Sodium pyrazolo[1,5-a]pyrimidin-5-olate plays a crucial role in biochemical reactions, particularly as an antimetabolite in purine biochemical activity . It interacts with several enzymes and proteins, including AMP phosphodiesterase and HMG-CoA reductase . These interactions are typically inhibitory, affecting the normal function of these enzymes and altering metabolic pathways. The compound’s ability to inhibit COX-2 and KDR kinase also highlights its potential as an anti-inflammatory and anticancer agent .
Cellular Effects
The effects of sodium pyrazolo[1,5-a]pyrimidin-5-olate on various cell types are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, it has been shown to disrupt normal cell signaling, leading to apoptosis . In normal cells, such as L929 cells, it can act as a biomarker for lipid droplets, indicating its role in cellular metabolism and storage . The compound’s impact on gene expression is also notable, as it can upregulate or downregulate specific genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, sodium pyrazolo[1,5-a]pyrimidin-5-olate exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting enzyme activity and altering gene expression . For example, its interaction with AMP phosphodiesterase results in the inhibition of cyclic AMP breakdown, thereby affecting cellular signaling pathways . Additionally, its binding to HMG-CoA reductase inhibits cholesterol synthesis, which can have downstream effects on cellular metabolism and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium pyrazolo[1,5-a]pyrimidin-5-olate change over time. The compound is relatively stable, but its activity can degrade under certain conditions . Long-term studies have shown that it can have sustained effects on cellular function, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cells . These effects are often dose-dependent and can vary based on the experimental conditions.
Dosage Effects in Animal Models
The effects of sodium pyrazolo[1,5-a]pyrimidin-5-olate in animal models vary with dosage. At lower doses, it can effectively inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as liver damage and immunosuppression have been observed . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
Sodium pyrazolo[1,5-a]pyrimidin-5-olate is involved in several metabolic pathways. It interacts with enzymes such as HMG-CoA reductase and AMP phosphodiesterase, affecting cholesterol synthesis and cyclic AMP metabolism . These interactions can alter metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, sodium pyrazolo[1,5-a]pyrimidin-5-olate is transported and distributed through specific transporters and binding proteins . Its localization within cells can affect its activity and function, with higher concentrations often found in lipid droplets and other storage organelles . This distribution pattern is crucial for its role as a biomarker and its therapeutic potential.
Subcellular Localization
The subcellular localization of sodium pyrazolo[1,5-a]pyrimidin-5-olate is primarily within lipid droplets and other storage compartments . This localization is directed by specific targeting signals and post-translational modifications that guide the compound to these organelles . The activity and function of the compound can be significantly influenced by its subcellular localization, affecting its interactions with other biomolecules and its overall efficacy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium pyrazolo[1,5-a]pyrimidin-5-olate typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-bis-electrophiles such as β-dicarbonyl compounds. This reaction is facilitated by the nucleophilic nature of the 5-aminopyrazoles, which react with the electrophilic centers of the β-dicarbonyl compounds to form the pyrazolo[1,5-a]pyrimidine ring . The reaction conditions often include the use of catalysts such as FeCl3 and polyvinyl pyrrolidine (PVP) to accelerate the reaction and improve yields .
Industrial Production Methods
Industrial production methods for sodium pyrazolo[1,5-a]pyrimidin-5-olate are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Sodium pyrazolo[1,5-a]pyrimidin-5-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures, solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrimidine derivatives .
Comparación Con Compuestos Similares
Sodium pyrazolo[1,5-a]pyrimidin-5-olate can be compared with other similar compounds, such as:
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: This compound has similar structural features but different functional groups, leading to distinct properties and applications.
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one:
Sodium pyrazolo[1,5-a]pyrimidin-5-olate stands out due to its specific structural features and the range of applications it offers in various fields of research and industry.
Propiedades
Número CAS |
1224944-43-7 |
|---|---|
Fórmula molecular |
C6H4N3NaO |
Peso molecular |
157.11 g/mol |
Nombre IUPAC |
sodium;pyrazolo[1,5-a]pyrimidin-4-id-5-one |
InChI |
InChI=1S/C6H5N3O.Na/c10-6-2-4-9-5(8-6)1-3-7-9;/h1-4H,(H,7,8,10);/q;+1/p-1 |
Clave InChI |
JNWQCZWBRAWHJC-UHFFFAOYSA-M |
SMILES |
C1=CN2C(=CC=N2)N=C1[O-].[Na+] |
SMILES canónico |
C1=CN2C(=CC=N2)[N-]C1=O.[Na+] |
Solubilidad |
not available |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(benzhydrylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B2589528.png)
![Ethyl 2-[4-fluoro-2-(trifluoromethyl)phenyl]acetate](/img/structure/B2589529.png)

![4-fluoro-2-methyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2589531.png)
![3-Cyclopropyl-6-[3-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridazine](/img/structure/B2589532.png)
![2-Chloro-N-ethyl-N-[1-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperidin-4-yl]propanamide](/img/structure/B2589535.png)


![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2589540.png)
![{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B2589541.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2589542.png)
![Methyl (3aS,6aS)-2-benzyl-3a-cyano-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-5-carboxylate](/img/structure/B2589545.png)
![N-[4-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2589547.png)
